

Spectroscopic Profile of L-Leucinol: A Technical Guide

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This guide provides an in-depth overview of the spectroscopic data for **L-Leucinol** ((2S)-2-amino-4-methylpentan-1-ol), a chiral amino alcohol derived from L-leucine. It is a valuable building block in synthetic organic chemistry, particularly for the synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and spectroscopic properties of **L-Leucinol** (MW: 117.19 g/mol) are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for **L-Leucinol** Solvent: Chloroform-d (CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~3.54	dd	1H	H-1a (-CH _a H _n - OH)	J = 10.4, 3.8 Hz
~3.24	dd	1H	H-1b (-CH₃Hո- OH)	J = 10.4, 7.6 Hz
~2.90	m	1H	H-2 (-CH-NH ₂)	-
~2.52	br s	3H	-NH ₂ , -OH	-
~1.67	m	1H	H-4 (-CH-(CH ₃) ₂)	J = 6.5, 6.3 Hz
~1.18	t	2H	H-3 (-CH ₂ -)	-
~0.93	d	3H	H-5a (- CH(CH3)2)	J = 6.5 Hz

 $| \sim 0.90 | d | 3H | H-5b (-CH(CH₃)₂) | J = 6.3 Hz |$

Data sourced from ChemicalBook.[1]

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for L-Leucinol Solvent: Chloroform-d (CDCl₃)

Predicted Chemical Shift (δ) ppm	Assignment
65 - 70	C-1 (-CH ₂ OH)
55 - 60	C-2 (-CH-NH ₂)
40 - 45	C-3 (-CH ₂ -)
24 - 28	C-4 (-CH-(CH ₃) ₂)

| 21 - 24 | C-5 (-CH(CH₃)₂) |



Note: These are estimated chemical shifts based on typical values for similar functional groups. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Bands for L-Leucinol

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3550 - 3200	Strong, Broad	O-H stretch	Alcohol (H-bonded)
3500 - 3300	Medium	N-H stretch	Primary Amine
2960 - 2850	Strong	C-H stretch	Alkyl (sp³ C-H)
1650 - 1580	Medium	N-H bend	Primary Amine
1470 - 1430	Medium	C-H bend	CH ₂ , CH ₃
1385 - 1365	Medium	C-H bend	Isopropyl gem- dimethyl

| 1260 - 1050 | Strong | C-O stretch | Primary Alcohol |

Note: These are representative frequency ranges. The exact peak positions can vary based on the sample preparation method and physical state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for **L-Leucinol** Ionization Method: Electron Ionization (EI)



m/z	Relative Intensity	Assignment
117	Low	[M]+ (Molecular Ion)
86	High	[M - CH ₂ OH] ⁺
44	High	[CH ₂ =NH ₂]+

| 30 | High | [CH₂=NH₂]⁺ |

Data sourced from PubChem and NIST WebBook.[2][3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **L-Leucinol**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of L-Leucinol.
 - Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%
 (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer (~4 cm).
- Instrument Setup (for a standard 400 MHz spectrometer):
 - Insert the sample into the spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.



- Tune and match the probe for both the ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm, centered around 5 ppm.
 - Use a standard single-pulse experiment.
 - Apply a 90° pulse with a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
 - Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.
 - Phase the spectrum and reference the TMS peak to 0.00 ppm.
 - Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.
- 13C NMR Acquisition:
 - Switch the spectrometer to the ¹³C channel.
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of ¹³C.
 - Process the FID, reference the CDCl₃ solvent peak to 77.16 ppm, and analyze the resulting spectrum.

IR Spectroscopy Protocol

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of **L-Leucinol**.

Sample Preparation (Thin Film Method):



- Since L-Leucinol can be a low-melting solid or viscous liquid, the thin film method is appropriate.
- Place a small drop of neat L-Leucinol directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently press to create a thin, uniform liquid film between the plates.
- Alternatively, dissolve a few milligrams of the sample in a volatile solvent (e.g., dichloromethane), drop the solution onto a single salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.
- Instrument Setup and Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - \circ The data is collected over a range of 4000 to 400 cm⁻¹.
- Data Analysis:
 - Process the spectrum to show percent transmittance (%T) versus wavenumber (cm⁻¹).
 - Identify and label the major absorption bands corresponding to the functional groups present in L-Leucinol.

Mass Spectrometry Protocol

Objective: To obtain an Electron Ionization (EI) mass spectrum of **L-Leucinol**.

• Sample Introduction:

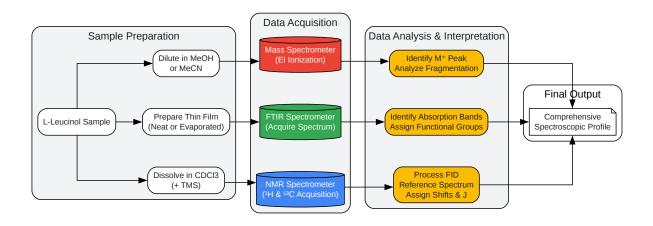


- Prepare a dilute solution of L-Leucinol in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 μg/mL.
- The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, an appropriate column (e.g., a polar capillary column) and temperature program must be selected to ensure proper elution of the analyte.
- Ionization and Mass Analysis:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M+), which may subsequently fragment.
 - The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Analysis:
 - An electron multiplier detects the separated ions, generating a signal proportional to their abundance.
 - The resulting mass spectrum is a plot of relative intensity versus m/z.
 - Identify the molecular ion peak [M]+ to confirm the molecular weight.
 - Analyze the major fragment peaks to gain insight into the molecule's structure. Common fragmentation pathways for amino alcohols include the loss of the hydroxymethyl group (-CH₂OH) and cleavage alpha to the nitrogen atom.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the spectroscopic analysis of **L-Leucinol**.





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Fig 1. Workflow for Spectroscopic Analysis of **L-Leucinol**.

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